

Physical and chemical properties of 1-Methylindan-2-one

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Compound of Interest

Compound Name: 1-Methylindan-2-one

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An In-Depth Technical Guide to 1-Methylindan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a bicyclic ketone with a chemical structure featuring a fused benzene and cyclopentanone ring system. The presence of a methyl group at the 1-position introduces a chiral center, rendering the molecule capable of existing as two distinct enantiomers.^[1] This structural feature, along with the reactivity of the indanone core, makes **1-Methylindan-2-one** a molecule of interest in synthetic organic chemistry and drug discovery. Indanone derivatives have garnered significant attention for their broad spectrum of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.^[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Methylindan-2-one**, along with detailed experimental protocols and data interpretation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-Methylindan-2-one** is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for **1-Methylindan-2-one** are not widely reported. Therefore, computed properties from reliable databases are included.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O	PubChem
Molecular Weight	146.19 g/mol	PubChem
CAS Number	35587-60-1	BenchChem[1]
Appearance	Not explicitly reported; likely a liquid or low-melting solid	-
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Density	Not experimentally determined	-
Solubility	Expected to be soluble in organic solvents	General chemical principles
InChI Key	XVFJKYPFHFIQV-UHFFFAOYSA-N	BenchChem[1]

Synthesis of 1-Methylindan-2-one

The synthesis of **1-Methylindan-2-one** can be approached through several strategic routes, primarily involving the formation of the indanone skeleton and the introduction of the methyl group at the α -position to the carbonyl.

Experimental Protocol: Alkylation of Indan-2-one

A common and effective method for the synthesis of **1-Methylindan-2-one** is the α -alkylation of the parent ketone, indan-2-one. This method involves the formation of an enolate from indan-2-one, followed by its reaction with a methylating agent.

Materials:

- Indan-2-one
- Sodium hydride (NaH) or other suitable base (e.g., Lithium diisopropylamide - LDA)

- Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete enolate formation.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure **1-Methylindan-2-one**.

Spectroscopic Data

The structural characterization of **1-Methylindan-2-one** is accomplished through a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the cyclopentanone ring, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methine proton at C1 would be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl group at C1 is expected to be a doublet.^[1]
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically $\delta > 200$ ppm), the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring and the methyl group.^[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1-Methylindan-2-one** will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1715-1740 cm^{-1} . Other significant peaks will include those for aromatic C-H stretching (above 3000 cm^{-1}) and aliphatic C-H stretching (below 3000 cm^{-1}).

Mass Spectrometry (MS)

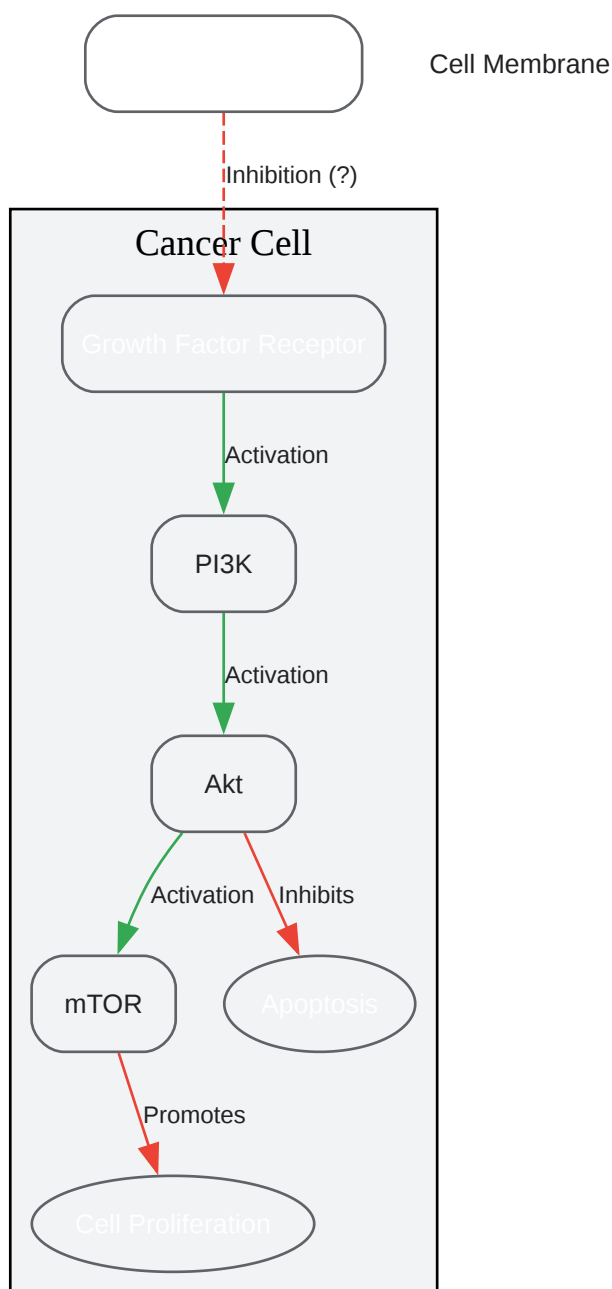
In an electron ionization mass spectrum, **1-Methylindan-2-one** is expected to show a molecular ion peak (M^+) at $m/z = 146$. Common fragmentation patterns for cyclic ketones

include α -cleavage, leading to the loss of CO or the methyl group.

Biological Activity and Signaling Pathways

While specific biological data for **1-Methylindan-2-one** is not extensively documented, the broader class of indanone derivatives has shown significant promise in cancer research. Several indanone compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.^[1] A common mechanism of action for many anti-cancer agents is the induction of apoptosis through the modulation of key signaling pathways.

Due to the lack of specific data for **1-Methylindan-2-one**, the following diagram illustrates a representative signaling pathway often targeted by anti-cancer compounds, which could be a plausible area of investigation for this molecule.



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References

- 1. 1-Methylindan-2-one | 35587-60-1 | Benchchem [benchchem.com]
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